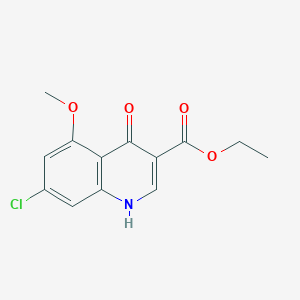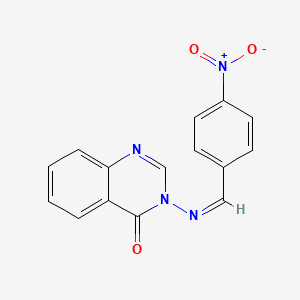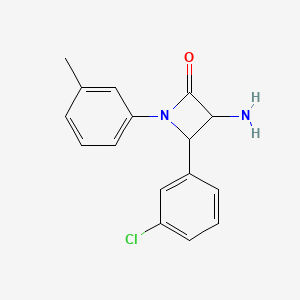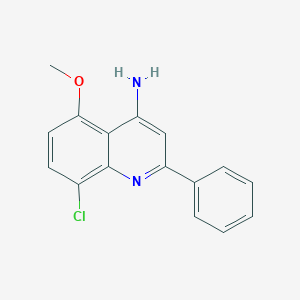![molecular formula C20H13NO B11841232 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one CAS No. 120533-54-2](/img/structure/B11841232.png)
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles and (2-arylmethyl-2,3-dihydro-1H-inden-1-ylidene)dicyanomethanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction principles, often scaled up with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of organic electronic materials and fluorescent dyes.
Mécanisme D'action
The mechanism by which 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone exerts its effects involves interactions with various molecular targets. For instance, its derivatives can act as electron acceptors in organic electronic applications, facilitating charge transfer processes. In biological systems, it may interact with cellular enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares the indeno-pyridine core but lacks the phenylethanone moiety.
Indenopyridone NSC 314622: Known for its anticancer properties and structural similarity.
Indenopyrazoles and Indenopyridazines: These compounds exhibit inhibitory activity against various biological targets.
Uniqueness
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an indeno-pyridine core with a phenylethanone group makes it a versatile compound for various scientific investigations.
Propriétés
Numéro CAS |
120533-54-2 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2-indeno[1,2-b]pyridin-5-ylidene-1-phenylethanone |
InChI |
InChI=1S/C20H13NO/c22-19(14-7-2-1-3-8-14)13-18-15-9-4-5-10-16(15)20-17(18)11-6-12-21-20/h1-13H |
Clé InChI |
ZINVONCILMQITJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)





![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)


![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)


![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
